molecular formula C11H12N2 B11914223 Dimethyl-quinolin-4-yl-amine CAS No. 31401-47-5

Dimethyl-quinolin-4-yl-amine

Cat. No.: B11914223
CAS No.: 31401-47-5
M. Wt: 172.23 g/mol
InChI Key: SMNMEJQTBGWHLI-UHFFFAOYSA-N
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Description

Dimethyl-quinolin-4-yl-amine is a heterocyclic aromatic amine compound that features a quinoline ring system substituted with dimethyl and amine groups. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl-quinolin-4-yl-amine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions.

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred. These methods not only improve yield but also reduce the production of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: Dimethyl-quinolin-4-yl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl-quinolin-4-yl-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.

    Industry: The compound is used in the development of dyes, agrochemicals, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Dimethyl-quinolin-4-yl-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells. The exact pathways and targets depend on the specific biological context and the functional groups present on the quinoline ring.

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar ring structure but without the dimethyl and amine substitutions.

    Isoquinoline: A structural isomer with the nitrogen atom in a different position.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

Uniqueness: Dimethyl-quinolin-4-yl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl and amine groups can enhance its binding affinity to certain molecular targets and modify its reactivity in chemical reactions.

Properties

CAS No.

31401-47-5

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

N,N-dimethylquinolin-4-amine

InChI

InChI=1S/C11H12N2/c1-13(2)11-7-8-12-10-6-4-3-5-9(10)11/h3-8H,1-2H3

InChI Key

SMNMEJQTBGWHLI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=NC2=CC=CC=C21

Origin of Product

United States

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